molecular formula C18H15FeN B12495115 1H-indol-1-ylferrocene

1H-indol-1-ylferrocene

Cat. No.: B12495115
M. Wt: 301.2 g/mol
InChI Key: LRCBJXSIUSHGKK-UHFFFAOYSA-N
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Description

1H-Indol-1-ylferrocene is a compound that combines the structural features of both indole and ferrocene. Indole is a significant heterocyclic system found in many natural products and drugs, while ferrocene is a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom. The fusion of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-indol-1-ylferrocene typically involves the reaction of ferrocene with an indole derivative. One common method is the Fischer indole synthesis, where an indole is formed from phenylhydrazine and a ketone under acidic conditions . For the specific synthesis of this compound, ferrocene can be functionalized with an appropriate leaving group, which then reacts with an indole derivative under suitable conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1H-Indol-1-ylferrocene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of ferrocene leads to ferrocenium salts, while nitration of the indole ring results in nitroindole derivatives.

Mechanism of Action

The mechanism of action of 1H-indol-1-ylferrocene involves its interaction with molecular targets through both the indole and ferrocene moieties. The indole ring can interact with biological receptors, enzymes, and DNA, while the ferrocene moiety can participate in redox reactions, influencing cellular processes . The pathways involved include modulation of oxidative stress, inhibition of enzyme activity, and disruption of microbial cell walls.

Comparison with Similar Compounds

1H-Indol-1-ylferrocene can be compared with other indole-ferrocene derivatives, such as:

The uniqueness of this compound lies in its specific combination of indole and ferrocene, providing a balance of aromaticity, redox activity, and biological relevance.

Properties

Molecular Formula

C18H15FeN

Molecular Weight

301.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylindole;iron(2+)

InChI

InChI=1S/C13H10N.C5H5.Fe/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12;1-2-4-5-3-1;/h1-10H;1-5H;/q2*-1;+2

InChI Key

LRCBJXSIUSHGKK-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1N2C=CC3=CC=CC=C32.[Fe+2]

Origin of Product

United States

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